Cas no 2002012-56-6 (5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazole)

5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazole
- 2002012-56-6
- 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole
- EN300-1076445
-
- インチ: 1S/C11H13N3O/c1-14-9(2-6-13-14)11-8-4-7-15-10(8)3-5-12-11/h2,4,6-7,11-12H,3,5H2,1H3
- InChIKey: JTVMTGPRFDQVFP-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1CCNC2C1=CC=NN1C
計算された属性
- 精确分子量: 203.105862047g/mol
- 同位素质量: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 43Ų
5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076445-0.5g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1076445-0.25g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1076445-0.05g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
Enamine | EN300-1076445-10.0g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 10g |
$4236.0 | 2023-06-10 | ||
Enamine | EN300-1076445-1g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 1g |
$914.0 | 2023-10-28 | |
Enamine | EN300-1076445-10g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 10g |
$3929.0 | 2023-10-28 | |
Enamine | EN300-1076445-5g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 5g |
$2650.0 | 2023-10-28 | |
Enamine | EN300-1076445-1.0g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 1g |
$986.0 | 2023-06-10 | ||
Enamine | EN300-1076445-5.0g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 5g |
$2858.0 | 2023-06-10 | ||
Enamine | EN300-1076445-0.1g |
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole |
2002012-56-6 | 95% | 0.1g |
$804.0 | 2023-10-28 |
5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazole 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazoleに関する追加情報
Comprehensive Overview of 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole (CAS No. 2002012-56-6)
In the rapidly evolving field of medicinal chemistry and drug discovery, heterocyclic compounds like 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole (CAS No. 2002012-56-6) have garnered significant attention due to their unique structural features and potential therapeutic applications. This compound, characterized by its fused furopyridine and pyrazole moieties, represents a promising scaffold for targeting various biological pathways. Researchers are increasingly exploring its role in modulating enzyme activity, receptor binding, and cellular signaling, making it a subject of interest in both academic and industrial settings.
The structural complexity of 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole offers versatility in drug design. Its furo[3,2-c]pyridine core is known for its electron-rich nature, which can enhance interactions with biological targets, while the 1-methyl-1H-pyrazole group contributes to metabolic stability and bioavailability. These attributes align with current trends in fragment-based drug discovery and small-molecule therapeutics, addressing unmet medical needs in areas such as oncology, inflammation, and central nervous system disorders.
From a synthetic chemistry perspective, the preparation of CAS No. 2002012-56-6 involves multi-step organic transformations, often leveraging catalytic cross-coupling reactions and cyclization strategies. Recent advancements in green chemistry have also influenced its production, with researchers optimizing solvent systems and catalysts to improve yield and reduce environmental impact. This aligns with the growing demand for sustainable pharmaceutical manufacturing, a topic frequently searched in scientific databases and industry forums.
One of the most searched questions regarding this compound revolves around its structure-activity relationship (SAR). Preliminary studies suggest that modifications to the furopyridine ring or the pyrazole substituent can significantly alter its biological profile. For instance, introducing electron-withdrawing groups may enhance binding affinity to specific kinases, while varying the N-methylation pattern could influence pharmacokinetic properties. Such insights are critical for hit-to-lead optimization campaigns, a hot topic in AI-driven drug discovery platforms.
In the context of computational chemistry, 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole has been modeled extensively using molecular docking and quantum mechanical calculations. These simulations help predict its binding modes with proteins like cyclin-dependent kinases (CDKs) or G-protein-coupled receptors (GPCRs), which are frequently targeted in cancer and neurological research. The integration of machine learning tools for virtual screening further accelerates the identification of analogs with improved efficacy and safety.
Another trending discussion involves the compound’s potential role in epigenetic modulation. Given the rising interest in histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) modulators, researchers are investigating whether the furopyridine-pyrazole hybrid could influence chromatin remodeling. This aligns with searches for "novel epigenetic therapeutics" and "small molecules for gene regulation," reflecting broader shifts toward precision medicine.
From a commercial standpoint, CAS No. 2002012-56-6 is listed in specialized catalogs as a high-purity reference standard for analytical testing and preclinical studies. Its availability through custom synthesis services caters to the demand for tailored compounds in high-throughput screening (HTS) libraries. Suppliers often highlight its compatibility with LC-MS and NMR techniques, addressing common queries about characterization methods for complex heterocycles.
In summary, 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1-methyl-1H-pyrazole exemplifies the intersection of innovative chemistry and translational research. Its multifaceted applications—from kinase inhibition to epigenetic engineering—position it as a valuable asset in the quest for next-generation therapeutics. As the scientific community continues to explore its potential, this compound will likely remain a focal point in discussions about drug-likeness, scaffold diversification, and targeted therapy development.
2002012-56-6 (5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1-methyl-1H-pyrazole) Related Products
- 2227737-91-7(rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)
- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)
- 1567957-03-2((1R)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol)
- 201016-22-0(N-Me-lys(z)-oh)
- 2639409-72-4(Tert-butyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate)
- 2414909-94-5(RET V804M-IN-1)
- 1456695-29-6(Ethyl 3-formylcyclobutane-1-carboxylate)
- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)




